molecular formula C11H16S B1581293 Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- CAS No. 7252-86-0

Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-

Cat. No. B1581293
CAS RN: 7252-86-0
M. Wt: 180.31 g/mol
InChI Key: JNMLIYFMOVEXEV-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-, also known as tert-butylthiomethylbenzene , is an organic compound with the following chemical formula: C~12~H~16~S . It belongs to the class of aromatic hydrocarbons and contains both alkyl and thioether functional groups. The compound exhibits a pleasant aromatic odor and is commonly used in the synthesis of other organic compounds.



Synthesis Analysis

The synthesis of tert-butylthiomethylbenzene involves several steps. One common method is the Friedel-Crafts alkylation reaction, which proceeds as follows:




  • Alkylation Step : 2-chloro-2-methylpropane (tert-butyl chloride) reacts with benzene in the presence of catalytic aluminum chloride (AlCl~3~) . The tert-butyl group (1,1-dimethylethyl) is transferred to the benzene ring, resulting in the formation of tert-butylbenzene.




  • Thioether Formation : tert-butylbenzene then undergoes a substitution reaction with methylthiol (CH~3~SH) . The sulfur atom replaces one of the hydrogen atoms on the benzene ring, leading to the final product, tert-butylthiomethylbenzene.





Molecular Structure Analysis

The molecular structure of tert-butylthiomethylbenzene consists of a benzene ring substituted with a tert-butyl group (tert-butylbenzene) and a methylthio group. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.



Chemical Reactions Analysis



  • Aromatic Substitution : tert-butylthiomethylbenzene can participate in electrophilic aromatic substitution reactions, similar to other benzene derivatives. For instance, it can undergo halogenation, nitration, or sulfonation.




  • Oxidation : The methylthio group can be oxidized to a sulfoxide or sulfone, leading to changes in the compound’s properties.





Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 50-60°C .

  • Boiling Point : The boiling point is approximately 200-210°C .

  • Solubility : tert-butylthiomethylbenzene is sparingly soluble in water but dissolves readily in organic solvents.


Safety And Hazards


  • Toxicity : While not highly toxic, caution should be exercised during handling. Avoid inhalation or skin contact.

  • Flammability : tert-butylthiomethylbenzene is flammable; store away from open flames.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on tert-butylthiomethylbenzene could explore:



  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Functionalization : Develop new derivatives with tailored properties.


properties

IUPAC Name

1-tert-butyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLIYFMOVEXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222848
Record name Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-

CAS RN

7252-86-0
Record name Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC73892
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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